molecular formula C10H6INO2 B1203740 N-(4-Iodophenyl)maleimide CAS No. 65833-01-4

N-(4-Iodophenyl)maleimide

Cat. No. B1203740
CAS RN: 65833-01-4
M. Wt: 299.06 g/mol
InChI Key: GIXQASIEVHMYQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-Iodophenyl)maleimide often involves the reaction of maleic anhydride with a substituted aniline, in this case, 4-iodoaniline. Studies have detailed the synthesis of similar compounds through a two-step method at lower temperatures, optimizing conditions such as the ratio of reactants, reaction time, and the amount of catalyst to achieve high yields (Zhang Dong-liang, 2003); (Zhou Wen-jun, 2011).

Molecular Structure Analysis

Theoretical studies on the molecular structure of similar NPMI compounds reveal optimized geometric structures and thermodynamic properties calculated at specific levels of theory. These studies provide detailed insights into the molecular configuration, such as dihedral angles and ring plane orientations, contributing to understanding the molecular structure of N-(4-Iodophenyl)maleimide analogs (T. Guo, 2010).

Chemical Reactions and Properties

Chemical reactions involving maleimide compounds are pivotal in synthesizing polymers and creating various functional materials. N-(4-Iodophenyl)maleimide's reactivity, particularly in coupling reactions and its potential in polymer synthesis, can be inferred from the synthesis and characterization of related maleimide compounds, which demonstrate the versatility and reactivity of the maleimide group (Liu Guo-ji, 2011).

Physical Properties Analysis

The physical properties of N-(4-Iodophenyl)maleimide, such as melting points and solubility, can be closely related to those of other NPMI compounds. Studies on similar compounds provide valuable information on their behavior under different conditions, contributing to a comprehensive understanding of N-(4-Iodophenyl)maleimide's physical characteristics (T. Sippel, 1981).

Chemical Properties Analysis

The chemical properties of N-(4-Iodophenyl)maleimide, including reactivity towards various nucleophiles and participation in polymerization reactions, highlight its potential in material science and organic synthesis. The compound's ability to undergo specific reactions, such as the formation of adducts with thiols and incorporation into polymers, is illustrated by the broad range of applications for maleimide derivatives in chemical research (T. Oishi, Kazuki Sase, H. Tsutsumi, 1998).

Scientific Research Applications

  • Radioiodination of Proteins : N-(4-Iodophenyl)maleimide is used for the radioiodination of proteins, such as monoclonal antibodies. It has shown improved efficiency and lower in vivo deiodination compared to other methods, making it suitable for medical imaging and tumor localization studies (Srivastava et al., 1990).

  • Polymer Modification : It is utilized in the controlled radical copolymerization process with styrene, enhancing the thermomechanical properties of the resultant polymer (Lu Yan-bing, 2008).

  • Antimicrobial Activities : Some derivatives of maleimide, including N-(4-Iodophenyl)maleimide, have been explored for their antimicrobial activities against bacteria like Escherichia coli and Bacillus subtilis (Chin et al., 2016).

  • Biomolecule Labeling : N-(4-Iodophenyl)maleimide plays a crucial role in the covalent modification of biomolecules, especially in creating immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).

  • Histochemistry : The compound is used in histochemistry for demonstrating thiol groups in tissue sections, offering specificity and sensitivity in detection (Sippel, 1973).

  • Polysiloxane Toughening : It is involved in the toughening of bismaleimide matrices, significantly enhancing the impact strength and thermal stability of the materials (Hao et al., 1996).

  • Stabilization of Antibody Drug Conjugates : N-(4-Iodophenyl)maleimide derivatives have been shown to stabilize cysteine-linked antibody-drug conjugates, reducing deconjugation and maintaining efficacy over time (Christie et al., 2015).

  • Synthesis Research : There is ongoing research into optimizing the synthesis conditions and characterizing the structure of N-(4-Iodophenyl)maleimide (Zhou Wen-jun, 2011).

  • Derivatization Reagents : It is also used as a derivatization reagent in chromatography for the sensitive detection of thiol compounds (Shimada et al., 1983).

  • Fluorogenic Probes : N-(4-Iodophenyl)maleimide derivatives have been developed for the specific detection of thiol analytes, exploiting their fluorescence quenching ability (Sippel, 1981).

Future Directions

N-substituted maleimides, including N-(4-Iodophenyl)maleimide, have shown promise in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . They could potentially be used as bactericidal agents .

properties

IUPAC Name

1-(4-iodophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXQASIEVHMYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216021
Record name N-(4-Iodophenyl)maleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Iodophenyl)maleimide

CAS RN

65833-01-4
Record name N-(4-Iodophenyl)maleimide
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Record name 65833-01-4
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Record name N-(4-Iodophenyl)maleimide
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Record name N-(4-Iodophenyl)maleimide
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Synthesis routes and methods

Procedure details

The title compound was prepared by standard maleimide procedures involving the reaction of p-iodoaniline with maleic anhydride and then subsequent cyclization with acetic anhydride and sodium acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Qiao - 1998 - scholarworks.rit.edu
In this study, a novel phosphorescent quenching system was developed to investigate the phase miscibility of binary polymer blends. The system consists of a benzophenone derivative …
Number of citations: 1 scholarworks.rit.edu
N Matuszak, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
The endocannabinoid 2-arachidonoylglycerol (2-AG) plays a major role in many physiological processes, and its action is quickly terminated via enzymatic hydrolysis catalyzed by …
Number of citations: 181 pubs.acs.org
T Davis - 2000 - scholarworks.rit.edu
The miscibility behavior of binary blends of polystyrene (PS), poly (methyl methacrylate)(PMMA) and their copolymers was re-evaluated using the luminescence of carbazole (Cz) and …
Number of citations: 2 scholarworks.rit.edu
D Gairola, MS Raza, K Roshani, RK Peddinti - ChemistrySelect, 2023 - Wiley Online Library
A convenient and efficient metal‐free oxidative [3+2] cycloaddition reaction of N‐arylmaleimides with nitrile oxides generated in situ from the corresponding aldoximes using …
B Shankar, T Singh, B Kumar, A Arora… - Organic & …, 2023 - pubs.rsc.org
Globally, human papillomavirus (HPV) infection is the leading cause of mortality associated with cervical cancer, oral cancer (oropharyngeal), head and neck squamous cell carcinoma (…
Number of citations: 0 pubs.rsc.org
P Conrow - 2001 - scholarworks.rit.edu
The fluorescence quenching of 9-ethylcarbazole was studied in solution and heterogeneous dispersions. A heavy-atom quencher, 4-iodotoluene, was used to quench the fluorescence …
Number of citations: 2 scholarworks.rit.edu
J Drenth, JN Jansonius, BG Wolthers - Journal of Molecular Biology, 1967 - Elsevier
… When N-4-iodophenyl-maleimide was used as a blocking agent, the iodine atom could be found at a distance of 10 A from this site. These results indicated that the -SH group is at or at …
Number of citations: 52 www.sciencedirect.com
AS Sokolov, AV Polezhaev, YV Nelyubina… - Helvetica Chimica …, 2022 - Wiley Online Library
Cyclopentadienes readily undergo fast and selective Diels–Alder reactions which can be used for conjugation of biomolecules and polymers. Herein we present a new method for the …
Number of citations: 2 onlinelibrary.wiley.com
T Thiemann - academia.edu
Tetracyclones have been submitted to Diels-Alder reactions with alkynes to give oligoarylbenzenes. The reactions were performed under diverse conditions, such as in diphenyl ether, …
Number of citations: 0 www.academia.edu
S Balaji - Drug Discovery Today, 2023 - Elsevier
Highlights • The toxicophores that are present in drugs are described. • Strategies for detecting toxicophores, and the tools and techniques involved, are reviewed. • Retrometabolic drug …
Number of citations: 3 www.sciencedirect.com

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